molecular formula C16H17N5O2 B2407047 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223506-78-1

4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2407047
CAS No.: 2223506-78-1
M. Wt: 311.345
InChI Key: IDGCXPBDTLPYPE-HZMBPMFUSA-N
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Description

4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids under dehydrating conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperidine-oxadiazole intermediate with a pyridine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation of substrates and depletion of products, ultimately affecting cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile: shares structural similarities with other piperidine and oxadiazole derivatives.

    Similar compounds: include 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carboxamide and 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[(2S,3S)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-14(15-20-19-11(2)23-15)4-3-7-21(10)16(22)12-5-6-18-13(8-12)9-17/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCXPBDTLPYPE-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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